molecular formula C6H15N B1617094 N-(SEC-BUTYL)-N-ETHYLAMINE CAS No. 21035-44-9

N-(SEC-BUTYL)-N-ETHYLAMINE

Cat. No.: B1617094
CAS No.: 21035-44-9
M. Wt: 101.19 g/mol
InChI Key: KFYKZKISJBGVMR-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-N-ethylamine is a dialkylamine compound intended for research and development purposes. This chemical serves as a versatile building block and intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical fields. Researchers utilize its structure in developing novel compounds and exploring new synthetic pathways. It is also valuable in catalysis and materials science research. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethylbutan-2-amine
Source PubChem
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InChI

InChI=1S/C6H15N/c1-4-6(3)7-5-2/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KFYKZKISJBGVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60871495
Record name N-Ethyl-sec-butylamine
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Molecular Weight

101.19 g/mol
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CAS No.

21035-44-9
Record name N-Ethyl-2-butanamine
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Record name 2-Butanamine, N-ethyl-
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Record name 2-Butanamine, N-ethyl-
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Record name N-Ethyl-sec-butylamine
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Record name N-ethyl-1-methylpropylamine
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Advanced Synthetic Methodologies for N Sec Butyl N Ethylamine

Catalytic Amination Approaches

Catalytic amination represents a cornerstone in the synthesis of amines, providing direct and atom-economical routes from readily available starting materials. The synthesis of N-(sec-Butyl)-N-ethylamine via these methods leverages the reaction of alcohols, aldehydes, or ketones with an amine source in the presence of a catalyst. google.com

Amination of Alcohols and Aldehydes in this compound Synthesis

The reductive amination of ketones or aldehydes is a prominent method for synthesizing this compound. This process typically involves the condensation of a ketone, such as 2-butanone (B6335102), or an aldehyde with ethylamine (B1201723) to form an imine intermediate. This intermediate is subsequently reduced to the target secondary amine via catalytic hydrogenation.

A variety of catalysts are effective for these transformations, including common choices like palladium on carbon (Pd/C), Raney nickel, and platinum-based catalysts. The choice of solvent can also influence the reaction's efficiency, with polar protic solvents like ethanol (B145695) or ethanol-water mixtures often enhancing the reaction rate.

Development and Optimization of Heterogeneous and Homogeneous Catalytic Systems

Both heterogeneous and homogeneous catalysts play a crucial role in the synthesis of amines. mdpi.comrsc.org Heterogeneous catalysts are widely used in industrial applications due to their ease of separation and potential for reuse, which can lower operating costs. mdpi.comresearchgate.net Supported metal catalysts, such as nickel, cobalt, copper, and ruthenium on supports like alumina (B75360) or silica, are typical examples. researchgate.net The use of a catalyst containing copper and oxygen-containing compounds of titanium in the form of moldings has also been reported for the amination of alcohols and aldehydes. google.com

Homogeneous catalysts, while often exhibiting high activity and selectivity, can present challenges in separation from the reaction mixture. mdpi.comresearchgate.net However, advancements in this area include the development of water-soluble catalysts, such as a Cp*Iridium complex, which can efficiently catalyze the N-alkylation of amines with alcohols in aqueous media. researchgate.net The development of catalytic systems that bridge the gap between homogeneous and heterogeneous catalysis, for instance, by immobilizing a homogeneous catalyst on a solid support, is an active area of research. researchgate.net

Process Intensification and Continuous-Flow Reactor Systems in Amine Synthesis

Continuous-flow reactor systems offer significant advantages for the synthesis of amines, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgwhiterose.ac.uk The synthesis of this compound and related amines can be effectively carried out in fixed-bed reactors, which are a type of continuous-flow system. researchgate.net This setup allows for precise control over reaction parameters such as temperature and liquid hourly space velocity (LHSV). researchgate.netresearchgate.net For instance, the synthesis of N-ethyl-n-butylamine has been optimized in a fixed-bed reactor. researchgate.net Continuous-flow systems have also been utilized for the synthesis of various primary amines from nitro compounds, demonstrating the versatility of this technology. beilstein-journals.org The application of continuous-flow chemistry can lead to higher yields and improved selectivity compared to traditional batch processes. whiterose.ac.uk

Amines Disproportionation Reactions in this compound Formation

Amine disproportionation, also known as amine scrambling or redistribution, is a catalytic process where primary or secondary amines are converted into a mixture of primary, secondary, and tertiary amines. evitachem.comgoogle.com This method can be a viable route for the formation of this compound.

Mechanistic Investigations of Disproportionation Pathways

The mechanism of amine disproportionation generally involves a series of dehydrogenation, condensation, and hydrogenation steps. hw.ac.uk For the formation of a secondary amine from a primary amine, the primary amine is first dehydrogenated to an imine. This imine then reacts with another molecule of the primary amine to form a new, larger imine, which is subsequently hydrogenated to the secondary amine. hw.ac.uk In the context of forming this compound, a disproportionation reaction could involve the reaction of ethylamine and butylamine (B146782) in the presence of a suitable catalyst. hw.ac.uk The reaction is influenced by factors such as temperature and the nature of the catalyst. hw.ac.uk Mechanistic studies often involve kinetic analysis and the identification of intermediates to elucidate the reaction pathway. whiterose.ac.uknih.govchemrxiv.org

Catalyst Design and Performance Enhancement (e.g., CuO–NiO–PtO/γ-Al2O3)

The design of the catalyst is critical for achieving high activity and selectivity in amine disproportionation reactions. A notable example is the use of a CuO–NiO–PtO/γ-Al2O3 catalyst for the synthesis of N-ethyl-n-butylamine via the disproportionation of ethylamine and butylamine. evitachem.comresearchgate.net This catalytic system has demonstrated high activity and good selectivity in a fixed-bed reactor. researchgate.net The γ-Al2O3 support provides a high surface area, while the combination of copper, nickel, and platinum oxides facilitates the necessary dehydrogenation and hydrogenation steps. researchgate.nethrpub.org

Research has shown that the performance of such catalysts can be influenced by the composition of the active metals and the preparation method. researchgate.nethrpub.orgresearchgate.net For instance, in the N-alkylation of ethylenediamine (B42938) with alcohols using a CuO–NiO/γ-Al2O3 catalyst, the catalyst showed high yields for mono-N-alkylation. researchgate.net Catalyst deactivation can occur through mechanisms like carbon deposition and sintering of the active metal crystallites, and regeneration methods such as calcination can restore catalytic activity. researchgate.net

CatalystReactantsProductYield (%)Purity (%)Reference
CuO–NiO–PtO/γ-Al2O3Ethylamine + ButylamineN-ethyl-n-butylamine60.799.5 researchgate.net

N-Alkylation Strategies for this compound

N-alkylation represents a direct and fundamental approach to the synthesis of this compound. These strategies involve the introduction of an ethyl group onto a sec-butylamine (B1681703) precursor or a sec-butyl group onto an ethylamine precursor.

Alkylation with Alkyl Halides and Other Alkylating Agents

A common laboratory-scale synthesis involves the reaction of a primary amine with an alkyl halide. libretexts.org For the preparation of this compound, this could involve reacting sec-butylamine with an ethyl halide (such as ethyl bromide) or ethylamine with a sec-butyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct that is formed. researchgate.net

A significant challenge in this method is controlling the degree of alkylation. The primary amine can be di-alkylated, leading to the formation of a tertiary amine as an undesired byproduct. libretexts.orgmasterorganicchemistry.com To favor mono-alkylation and obtain the desired secondary amine, an excess of the starting amine is often used. libretexts.org The choice of solvent is also crucial, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) being preferred to enhance the nucleophilicity of the amine. Elevated temperatures can accelerate the reaction but may also promote the formation of side products.

Recent advancements have explored the use of alternative alkylating agents and catalytic systems to improve selectivity. For instance, the use of cesium hydroxide (B78521) (CsOH) has been shown to suppress over-alkylation, and the addition of tetrabutylammonium (B224687) iodide can help accelerate the mono-alkylation of sterically hindered secondary bromides. google.com

Reductive Amination Pathways Utilizing Ketones and Aldehydes

Reductive amination is a highly effective and versatile method for synthesizing secondary amines like this compound. masterorganicchemistry.comlibretexts.org This process involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com To synthesize this compound, one could react 2-butanone with ethylamine or butanal with a sec-butylamine precursor, followed by reduction.

The key advantage of reductive amination is that it avoids the problem of multiple alkylations that can occur with alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices in the laboratory. libretexts.orgorganic-chemistry.org Sodium cyanoborohydride (NaBH₃CN) is also effective as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another viable reduction method, particularly on an industrial scale.

The reaction conditions for reductive amination are generally mild, and the use of polar protic solvents such as ethanol can improve reaction efficiency. The versatility of this method allows for the synthesis of a wide range of substituted amines. masterorganicchemistry.com

Starting MaterialsReducing Agent/CatalystSolventKey Advantages
2-Butanone and EthylamineNaBH(OAc)₃DichloromethaneHigh selectivity, mild conditions
Butanal and sec-ButylamineH₂/Pd/CEthanolGood for large scale, avoids halide waste
2-Butanone and EthylamineNaBH₃CNMethanolSelective reduction of imine

Application of Phase Transfer Catalysis in Amine Alkylation

Phase transfer catalysis (PTC) offers a green and efficient alternative for the N-alkylation of amines. acsgcipr.org This technique facilitates the reaction between reactants present in two immiscible phases (typically aqueous and organic) by using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt. acsgcipr.orgcrdeepjournal.org The catalyst transports the nucleophilic anion (in this case, the deprotonated amine) from the aqueous phase to the organic phase where it can react with the alkyl halide. crdeepjournal.org

A major benefit of PTC is the ability to use inexpensive and environmentally benign inorganic bases like sodium hydroxide or potassium carbonate, instead of organic bases. acsgcipr.org It can also allow for the use of a wider variety of solvents and, in some cases, can be performed under solvent-free conditions, which increases productivity and reduces waste. acsgcipr.orgresearchgate.net For the synthesis of this compound, PTC could be employed in the reaction between sec-butylamine and an ethyl halide.

The efficiency of a phase transfer catalyst is often characterized by empirical parameters like the "C#" (total number of carbons on the alkyl chains of the quaternary ammonium salt) and the "q-value" (sum of the reciprocals of the number of carbons on each chain). acsgcipr.org These parameters help in selecting the optimal catalyst for a specific reaction. acsgcipr.org While PTC is highly effective for primary alkyl halides, reactions with secondary halides, like a sec-butyl halide, can sometimes lead to competing elimination reactions. researchgate.net

Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. This has led to the exploration of novel routes for the production of amines like this compound that incorporate principles of green chemistry and biocatalysis.

Integration of Green Chemistry Principles in this compound Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. acs.org Key principles relevant to the synthesis of this compound include waste prevention, maximizing atom economy, and the use of catalytic reagents over stoichiometric ones. acs.org

One of the most significant measures of the "greenness" of a reaction is the E-factor, which is the ratio of the weight of waste to the weight of the desired product. rsc.org Another metric is process mass intensity (PMI), which considers the total mass of all materials used to produce a certain amount of the active pharmaceutical ingredient. acs.org

In the context of this compound synthesis, applying green chemistry principles would favor methods like reductive amination over alkylation with alkyl halides, as the former generally has a higher atom economy. acs.org The use of catalytic hydrogenation in reductive amination is a good example of a green approach, as hydrogen is a clean reagent and the catalyst can often be recovered and reused. Furthermore, developing solvent-free reaction conditions or using greener solvents like water or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact of the synthesis. japsonline.comresearchgate.net The avoidance of protecting groups, which require additional reaction steps and generate waste, is another important consideration. acs.org

Chemoenzymatic and Biocatalytic Approaches for Amine Production

Chemoenzymatic and biocatalytic methods are gaining prominence as powerful tools for the sustainable synthesis of chiral amines and other valuable chemicals. nih.govresearchgate.net These approaches utilize enzymes, which are highly specific and efficient catalysts that operate under mild conditions. acs.org

For the synthesis of amines, ω-transaminases (ATAs) are particularly useful enzymes. researchgate.netmdpi.com They can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, often with high enantioselectivity. mdpi.com A chemoenzymatic strategy for this compound could involve the enzymatic production of a chiral amine intermediate, followed by a chemical step to complete the synthesis. For instance, a transaminase could be used to produce (R)- or (S)-sec-butylamine from 2-butanone, which could then be ethylated in a subsequent chemical step.

Elucidation of Reaction Mechanisms and Kinetics of N Sec Butyl N Ethylamine

Fundamental Reactivity of Secondary Amines

Secondary amines, such as N-(sec-Butyl)-N-ethylamine, are characterized by a nitrogen atom bonded to two alkyl or aryl groups and one hydrogen atom. byjus.com This structure dictates their fundamental reactivity, primarily centered around the lone pair of electrons on the nitrogen atom.

Nucleophilic Properties and Basicity in Organic Transformations

The presence of a lone pair of electrons on the nitrogen atom confers both basic and nucleophilic properties to amines. byjus.comlibretexts.org Basicity is a measure of a compound's ability to accept a proton (H+), while nucleophilicity refers to its ability to donate its electron pair to an electrophile to form a new covalent bond. masterorganicchemistry.com In the context of this compound, the ethyl and sec-butyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more basic and a stronger nucleophile compared to ammonia. libretexts.orgmedify.co

Generally, for amines, stronger basicity correlates with stronger nucleophilicity. masterorganicchemistry.com This means that this compound readily participates in reactions where it acts as a nucleophile. For example, it can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines. The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. medify.co

The basicity of amines is a critical factor in many organic transformations. fiveable.me They can act as bases to deprotonate acids, and this property is often exploited in various reactions to control pH or to generate more reactive species. byjus.com The pKa of the conjugate acid of a simple aliphatic secondary amine is typically around 10-11. libretexts.org

Table 1: Factors Influencing the Reactivity of this compound

FactorDescriptionImpact on Reactivity
Electron-donating groups The ethyl and sec-butyl groups push electron density towards the nitrogen atom.Increases basicity and nucleophilicity.
Steric Hindrance The bulky sec-butyl group can physically obstruct the approach of electrophiles to the nitrogen atom.Can decrease nucleophilicity without significantly affecting basicity.
Solvent Effects The nature of the solvent can influence the stability of the reactants and transition states.Polar protic solvents can solvate the amine and affect its reactivity.

Hydrogen Abstraction Pathways in Amine Reactions

Hydrogen abstraction is another significant reaction pathway for amines. In these reactions, a radical species removes a hydrogen atom from the amine. For secondary amines like this compound, hydrogen abstraction can occur from either the N-H bond or a C-H bond on one of the alkyl substituents.

Studies on the reactions of amines with radicals have shown that the site of hydrogen abstraction is influenced by the nature of the attacking radical and the structure of the amine. nih.gov For instance, in reactions with hydroxyl radicals (•OH), a highly reactive species, hydrogen abstraction is a predominant pathway. cdnsciencepub.com The resulting amino radical (R₂N•) can then undergo further reactions. nih.gov

The formation of an α-amino radical, where the hydrogen is abstracted from a carbon atom adjacent to the nitrogen, is a common pathway. beilstein-journals.org This radical is stabilized by the adjacent nitrogen atom. Subsequent oxidation of the α-amino radical can lead to the formation of an iminium ion. beilstein-journals.org

Oxidative Transformations of this compound

This compound, as a secondary amine, is susceptible to a variety of oxidative transformations. These reactions are important in both synthetic chemistry and in understanding the environmental fate of such compounds.

Formation of Nitroso and Nitro Derivatives

Secondary amines can be oxidized to form N-nitrosoamines (also known as nitrosamines) and N-nitramines. nih.gov The formation of N-nitroso compounds is a well-documented reaction that can occur under various conditions, often involving nitrosating agents derived from nitrite (B80452) sources under acidic conditions. sci-hub.se The general reaction involves the attack of the secondary amine on a nitrosating agent. europa.eu

The reaction of secondary amines with peroxynitrite, a reactive nitrogen species, can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov The proposed mechanism involves a one-electron oxidation of the amine to form an amino radical, which then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the corresponding nitroso or nitro derivative. nih.gov

Furthermore, secondary amines can react with nitric oxide in the presence of oxygen to produce N-nitrosamines as the primary products. jst.go.jp

Amine N-Oxide Generation

While the term "amine oxide" strictly refers to the oxides of tertiary amines, the oxidation of secondary amines leads to related structures. wikipedia.org The direct oxidation of secondary amines can produce N,N-disubstituted hydroxylamines and nitrones. google.comgoogle.comresearchgate.net These reactions can be carried out using various oxidizing agents, including hydrogen peroxide. google.comgoogle.com Nitrones are valuable synthetic intermediates. google.comgoogle.com

Reactions with Environmental Oxidants (e.g., Ozone, Hydroxyl Radicals, Nitrate (B79036) Radicals)

In the atmosphere and in aquatic environments, secondary amines can react with various oxidants, influencing their environmental persistence and transformation. gdut.edu.cn

Ozone (O₃): The reaction of secondary amines with ozone is a significant atmospheric process. nih.gov The reaction is generally understood as a nucleophilic attack of the nitrogen on the ozone molecule. researchgate.net This can lead to the formation of various products, including nitroalkanes. researchgate.netnih.gov Studies on diethylamine (B46881), a structurally similar secondary amine, have shown that ozonolysis can lead to the formation of N-ethylethanimine and acetaldehyde. nih.gov

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive and play a crucial role in the atmospheric and aquatic degradation of organic compounds. usda.gov The reaction of •OH with secondary amines primarily proceeds via hydrogen abstraction. cdnsciencepub.com This can occur from the N-H bond or, more commonly, from a C-H bond, particularly the one alpha to the nitrogen atom. ccsnorway.com The rate of reaction is generally faster with the neutral form of the amine compared to its protonated form. researchgate.net

Nitrate Radicals (NO₃•): The nitrate radical is an important nighttime oxidant in the atmosphere. usda.gov Reactions of secondary amines with NO₃• can lead to the formation of secondary organic aerosols. usda.gov The proposed mechanism involves hydrogen abstraction from the amine, followed by reactions of the resulting peroxy radicals. usda.gov This pathway is an alternative to the formation of amine salts. usda.gov Studies involving UV-C treatment of nitrate-rich water containing secondary amines have shown that hydroxyl radical oxidation, nitration, and nitrosation are significant transformation pathways. nih.govresearchgate.net

Table 2: Reactivity of this compound with Environmental Oxidants

OxidantPrimary Reaction PathwayKey Products/IntermediatesEnvironmental Significance
Ozone (O₃) Nucleophilic attack, H-abstractionNitroalkanes, imines, aldehydesAtmospheric degradation, formation of secondary organic aerosols. nih.govresearchgate.net
Hydroxyl Radical (•OH) Hydrogen abstraction (from N-H or C-H)Amino radicals, iminium ionsMajor atmospheric and aquatic degradation pathway. cdnsciencepub.comusda.gov
Nitrate Radical (NO₃•) Hydrogen abstractionPeroxy radicals, oligomers, amine saltsImportant nighttime atmospheric chemistry, aerosol formation. usda.gov

Mechanistic Studies of Amine-Oxidant Interactions (e.g., Zwitterion and Termolecular Mechanisms)

The oxidation of aliphatic amines, such as this compound, is a complex process influenced by the amine's structure, the nature of the oxidant, and reaction conditions. The reactivity of the amine is generally understood as a nucleophilic attack by the nitrogen atom on the oxidant. researchgate.net This interaction can proceed through several proposed mechanistic pathways, including zwitterionic and termolecular mechanisms, particularly in aqueous media or with specific reactants like ozone or carbon dioxide. researchgate.netresearchgate.net

The interaction often begins with the formation of an initial encounter complex. Depending on the oxidant, this can evolve through different pathways. For instance, with oxidants like ozone, the reaction may involve direct attack at the nitrogen, leading to products such as N-oxides, or at the carbon alpha to the nitrogen, which can lead to dealkylation. researchgate.net The steric hindrance provided by the sec-butyl group in this compound is expected to influence the kinetics and the preferred reaction pathway when compared to less hindered amines.

Zwitterionic Mechanism: This mechanism is often invoked for reactions of amines with electrophiles like CO2 and can be considered for certain oxidants. researchgate.net It involves a two-step process where the amine first acts as a nucleophile, attacking the oxidant to form a zwitterionic intermediate. This intermediate is then deprotonated by a base (which can be another amine molecule) to form the final product.

Step 1: Formation of Zwitterion Amine + Oxidant ⇌ Zwitterionic Intermediate

Step 2: Deprotonation Zwitterionic Intermediate + Base ⇌ Product + [Base-H]⁺

Termolecular Mechanism: In this pathway, the reaction is proposed to occur in a single, concerted step involving the amine, the oxidant, and a second "base" molecule (which can be another amine or a solvent molecule). This base assists in the removal of a proton simultaneously as the new bond between the nitrogen and the oxidant is formed, thus avoiding the formation of a discrete zwitterionic intermediate.

Single Step: Amine + Oxidant + Base ⇌ [Transition State] ⇌ Product + [Base-H]⁺

Studies on the kinetics of reactions between various aliphatic amines and oxidants provide insight into the plausible mechanisms. For example, the oxidation of butylamine (B146782) isomers by OH radicals has been shown to favor H-abstraction at the α-carbon site. nih.gov The reaction rates are highly dependent on the position of the amino group and the specific reaction site. nih.gov While specific kinetic data for this compound oxidation is not extensively documented in readily available literature, data from analogous amines can provide a basis for understanding its reactivity.

Amine ReactantOxidant/ReactantSecond-Order Rate Constant (k₂)Conditions
Ethylamine (B1201723)Ozone9.3 x 10⁴ M⁻¹s⁻¹Neutral pH
DiethylamineOzone2.2 x 10⁶ M⁻¹s⁻¹Neutral pH
N-ethylmonoethanolamine (EMEA)CO₂5635 m³ kmol⁻¹s⁻¹298 K
n-ButylamineH radicalDominant at Cα-site250-2000 K
2-ButylamineOH radicalDominant at N-site250-2000 K

This table presents kinetic data for reactions of structurally related amines, providing a comparative context for the reactivity of this compound. Data sourced from studies on amine oxidation and carbon dioxide capture. researchgate.netresearchgate.netnih.gov

Reductive Processes Involving this compound

Conversion to Primary Amines using Reducing Agents

This compound, as a secondary amine, can undergo reductive processes, although the direct reduction to a primary amine involves the cleavage of a carbon-nitrogen bond, which is a challenging transformation. More commonly, secondary amines are synthesized from primary amines, but certain methodologies can achieve the reverse. One proposed pathway involves oxidation of the secondary amine to an imine, followed by hydrolysis to yield a primary amine and a carbonyl compound. eopcw.com

However, a more direct conceptual path involves reagents that can cleave N-alkyl groups. While less common than the reduction of functional groups like amides or nitriles, specific strong reducing agents or catalytic methods can be employed. For instance, certain catalytic hydrogenation conditions might lead to N-dealkylation.

The more conventional reduction involving secondary amines is the reduction of their derivatives. For example, if this compound is first converted to an amide or a related functional group, subsequent reduction can lead to different amine products. The direct reduction of the amine itself to a simpler form is not a standard transformation.

The reduction of amides to amines is a well-established reaction. davuniversity.orgyoutube.com If this compound were, for example, acylated to form an amide, this amide could then be reduced. The choice of reducing agent is critical for the success of such transformations. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides, esters, and nitriles. davuniversity.orgcareerendeavour.comchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is a milder agent, typically used for reducing aldehydes and ketones, and is generally not strong enough to reduce amides or esters. careerendeavour.commasterorganicchemistry.com

Reducing AgentSubstrateProduct TypeNotes
Lithium Aluminum Hydride (LiAlH₄)Amides, Esters, NitrilesAmines, AlcoholsPowerful, non-selective reducing agent. youtube.comcareerendeavour.com
Sodium Borohydride (NaBH₄)Aldehydes, KetonesAlcoholsMilder, more selective reducing agent. masterorganicchemistry.com
Hydrogen (H₂) with Metal Catalyst (Ni, Pd, Pt)Nitriles, IminesAminesCatalytic hydrogenation. davuniversity.orgchemguide.co.uk
Sodium Cyanoborohydride (NaBH₃CN)Imines, EnaminesAminesSelective for imines in the presence of carbonyls. masterorganicchemistry.com

This table summarizes common reducing agents used in amine synthesis and related reductions, indicating their typical substrates and resulting products.

Formation of Substituted Hydrazines

Substituted hydrazines are valuable intermediates in organic synthesis. The conversion of a secondary amine like this compound into a substituted hydrazine (B178648) involves the formation of a new nitrogen-nitrogen bond. Several general methods exist for this transformation.

One of the most classical methods is the nitrosation of a secondary amine followed by reduction. psu.edu

Nitrosation: this compound can be treated with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitrosamine, N-nitroso-N-(sec-butyl)-N-ethylamine.

Reduction: The resulting N-nitrosamine is then reduced to the 1,1-disubstituted hydrazine. A variety of reducing agents can be used for this step, including zinc dust in acetic acid or lithium aluminum hydride (LiAlH₄). psu.edu

Another approach is electrophilic amination. This involves reacting the secondary amine with an electrophilic aminating agent. Reagents like hydroxylamine-O-sulfonic acid or N-protected oxaziridines can transfer an -NH₂ or protected amino group to the amine nitrogen. psu.eduorganic-chemistry.org For instance, reaction with an oxaziridine (B8769555) derived from diethylketomalonate can yield N-Boc protected hydrazines, which can be deprotected if necessary. organic-chemistry.org More recently, methods like the aza-Lossen rearrangement have been developed to convert amines into complex hydrazine derivatives under mild conditions. organic-chemistry.orgresearchgate.net

MethodReagentsIntermediateProduct
Nitrosation-Reduction1. NaNO₂/HCl 2. Zn/CH₃COOH or LiAlH₄N-Nitrosamine1,1-Disubstituted hydrazine psu.edu
Electrophilic AminationHydroxylamine-O-sulfonic acid-1,1-Disubstituted hydrazine psu.edu
Electrophilic AminationDiethylketomalonate-derived oxaziridineN-Boc hydrazine1,1-Disubstituted hydrazine organic-chemistry.org
Aza-Lossen RearrangementMulti-step process with specific reagentsN-substituted isocyanateComplex hydrazine derivatives researchgate.net

This table outlines common synthetic methods for converting secondary amines into substituted hydrazines.

Nucleophilic Substitution and Addition Reactions of the Compound

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic and basic. This allows the compound to participate in a variety of nucleophilic substitution and addition reactions.

Reactions with Carbonyl Compounds and Other Electrophilic Centers

This compound, as a secondary amine, reacts with aldehydes and ketones in a nucleophilic addition reaction to form enamines. eopcw.comlibretexts.org This reaction is typically acid-catalyzed and is reversible.

The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate known as a carbinolamine after a proton transfer. eopcw.comlibretexts.org

Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, turning it into a good leaving group (water). libretexts.org

Iminium Ion Formation: The lone pair on the adjacent nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Enamine Formation: Since the nitrogen of the iminium ion lacks a proton to be removed (as it came from a secondary amine), a proton is instead removed from an adjacent carbon (the α-carbon) by a base (e.g., water or another amine molecule) to form the final, neutral enamine product, which contains a C=C double bond adjacent to the nitrogen. libretexts.org

Beyond carbonyls, this compound can react with other electrophilic centers. These include:

Acyl Halides and Anhydrides: Reaction with these reagents leads to N-acylation, forming the corresponding N,N-disubstituted amide. This is a nucleophilic acyl substitution reaction.

Alkyl Halides: The amine can act as a nucleophile to displace a halide ion from an alkyl halide, leading to the formation of a tertiary amine. This is a nucleophilic aliphatic substitution (Sₙ2) reaction.

Activated Alkenes: The amine can undergo a Michael (or conjugate) addition to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. nih.gov

ElectrophileReaction TypeProduct Class
Aldehyde / KetoneNucleophilic AdditionEnamine libretexts.org
Acyl Chloride / AnhydrideNucleophilic Acyl SubstitutionN,N-Disubstituted Amide
Alkyl HalideNucleophilic Aliphatic Substitution (Sₙ2)Tertiary Amine
α,β-Unsaturated CarbonylMichael (Conjugate) Additionβ-Amino Carbonyl Compound nih.gov

This table summarizes the reactions of this compound with various electrophiles.

Complexation and Coordination Chemistry

The nitrogen lone pair of this compound allows it to act as a Lewis base, coordinating to metal centers to form metal complexes. As a simple secondary amine, it typically functions as a monodentate ligand, binding to the metal through the nitrogen atom. The steric bulk of the sec-butyl and ethyl groups can influence the stability and geometry of the resulting coordination complexes compared to less hindered amines.

Metal IonLigand TypeCoordination Behavior
Iridium (Ir)Chiral aminodiphosphine derived from sec-butylamine (B1681703)P,P-bidentate coordination; amine N is non-coordinating. acs.org
Lead (Pb)N-butyl-N-ethyldithiocarbamateDithiocarbamate (B8719985) acts as a bidentate chelator. orientjchem.org
Cobalt (Co)Hybrid urea-carboxamide ligands with N-ethyl amine backboneAmine nitrogen is part of a multidentate ligand system. acs.org
Platinum (Pt)Various alkylaminesForms square planar complexes, e.g., with cyclopropylamine. google.com

This table illustrates the coordination behavior of this compound and structurally related amine ligands with various metal ions.

Kinetic Investigations of this compound Reactions

The kinetic investigation of chemical reactions involving this compound, a secondary amine, is crucial for understanding its transformation pathways, reactivity, and potential applications in various chemical processes. This section delves into the specifics of its reaction kinetics, including the determination of rate constants, the influence of reaction parameters, and the role of catalysis.

Determination of Species-Specific Second-Order Rate Constants

Direct experimental data for the species-specific second-order rate constants for reactions of this compound are not extensively available in the reviewed literature. However, the reactivity of this secondary amine can be inferred by examining kinetic data for structurally similar amines. The rate of a chemical reaction is often described by a rate law, and for many elementary reactions involving amines, a second-order rate law is observed. This means the rate is proportional to the concentration of both the amine and the reacting species.

The steric hindrance around the nitrogen atom and the electronic effects of the alkyl groups significantly influence the reaction rates. In this compound, the nitrogen is bonded to an ethyl group and a sec-butyl group. The sec-butyl group, with its branching at the alpha-carbon, presents more steric hindrance than a linear butyl group, which can affect the accessibility of the nitrogen lone pair and the abstractable hydrogen atoms on the N-H and adjacent C-H bonds.

To provide context, the following table presents experimentally determined second-order rate constants for various secondary amines with common reactants like hydroxyl radicals (•OH) and ozone (O₃). These values offer a basis for estimating the potential reactivity of this compound. For instance, the rate constant for the vapor-phase reaction of sec-butylamine with hydroxyl radicals has been estimated as 4.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C. This corresponds to an atmospheric half-life of about 9 hours. For butylethylamine, a structural isomer, the estimated rate constant for the reaction with hydroxyl radicals is 8.5 x 10⁻¹¹ cm³/molecule-sec at 25 °C, leading to an atmospheric half-life of approximately 5 hours.

AmineReactantSecond-Order Rate Constant (k)Temperature (K)PhaseReference
Diethylamine•OH(4.9 ± 0.1) × 10⁹ M⁻¹s⁻¹ (neutral form)AmbientAqueous researchgate.net
DiethylamineO₃9.3 × 10⁴ - 2.2 × 10⁶ M⁻¹s⁻¹AmbientAqueous nih.govresearchgate.net
Dimethylamine (B145610)•OH6.54 × 10⁻¹¹ cm³molecule⁻¹s⁻¹298Gas ccsnorway.com
N-ethyl-n-butylamine-Investigated for CO₂ capture, but specific rate constants not provided in the abstract.-- researchgate.net
sec-Butylamine-Participates in reactions with Hg(³P₀), but specific second-order rate constants are not detailed in the abstract.--

The data illustrates that the reaction rates of secondary amines are highly dependent on the specific reactant and the reaction conditions. The electronic and steric properties of this compound suggest its reactivity would be comparable to other secondary amines like diethylamine and N-ethyl-n-butylamine.

Influence of Reaction Parameters (Temperature, Pressure, Solvent Effects)

The kinetics of reactions involving this compound are significantly influenced by external parameters such as temperature, pressure, and the choice of solvent. These factors can alter reaction rates and, in some cases, the reaction mechanism itself.

Temperature: Generally, for most chemical reactions, an increase in temperature leads to an increase in the reaction rate constant, a relationship described by the Arrhenius equation. However, some gas-phase reactions of amines with radicals, such as •OH, exhibit a negative temperature dependence, where the rate constant decreases as the temperature rises. ccsnorway.comfrontiersin.org This phenomenon is often attributed to the formation of a pre-reactive complex, which is less stable at higher temperatures. The thermolysis of some amines has been shown to follow first-order kinetics, with the rate of degradation increasing with temperature. acs.org

Solvent Effects: The solvent can play a crucial role in the kinetics of liquid-phase reactions of this compound. The polarity, proticity, and hydrogen-bonding capabilities of the solvent can influence the stability of reactants, transition states, and products. researchgate.netresearchgate.net For nucleophilic substitution reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction compared to nonpolar solvents. acs.org Protic solvents, such as water and alcohols, can form hydrogen bonds with the amine, which can affect its nucleophilicity and basicity, thereby influencing the reaction rate. researchgate.net The rate of reaction of α,β-unsaturated nitriles and amides with secondary amines was found to be significantly influenced by the electrophilicity of the medium. researchgate.net

Role of Catalysis in Modulating Reaction Kinetics

Catalysis provides a powerful tool for controlling the rate and selectivity of reactions involving this compound. Various catalytic systems can be employed to accelerate desired transformations.

Acid-Base Catalysis: The aminolysis of esters, for example, can be catalyzed by both acids and bases. In the reaction of ethyl formate (B1220265) with n-butylamine, the reaction is subject to general base catalysis.

Metal-Catalyzed Oxidations: Transition metal complexes are effective catalysts for the oxidation of secondary amines. For instance, rhodium porphyrin complexes can catalyze the aerobic oxidative N-dealkylation of secondary amines in aqueous solutions. worldscientific.com Kinetic studies of such reactions have shown first-order kinetics with respect to the catalyst. worldscientific.com Platinum(II) complexes have also been used for the mild oxidation of secondary amines to nitrones using hydrogen peroxide as the oxidant. rsc.org The synthesis of N-ethyl-n-butylamine has been achieved through the disproportionation of amines using a CuO–NiO–PtO/γ-Al₂O₃ catalyst. researchgate.net

Biocatalysis and Biomimetic Catalysis: Enzymes, such as amine oxidases, can catalyze the oxidation of amines with high specificity. While not directly studying this compound, research into bioinspired quinone catalysts has demonstrated the aerobic dehydrogenation of secondary amines. nih.gov These systems often involve a metal co-catalyst, such as ZnI₂, which activates the quinone and facilitates catalytic turnover. nih.gov

The following table summarizes the types of catalysis applicable to secondary amine reactions, which could be extended to this compound.

Catalyst TypeReaction TypeExample CatalystReference
Acid-BaseAminolysisAcetic Acid
Transition Metal ComplexOxidation/DealkylationRhodium Porphyrins, Platinum(II) complexes worldscientific.comrsc.org
HeterogeneousDisproportionationCuO–NiO–PtO/γ-Al₂O₃ researchgate.net
BiomimeticAerobic Dehydrogenation1,10-phenanthroline-5,6-dione/ZnI₂ nih.gov

Theoretical and Computational Chemistry Studies on N Sec Butyl N Ethylamine

Quantum Mechanical (QM) Calculations for Structural and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(sec-Butyl)-N-ethylamine, such as its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. acs.org For this compound, DFT calculations can be employed to determine a variety of structural and electronic properties. Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used for such investigations on amine-containing molecules. acs.org

DFT methods can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's conformation. Furthermore, electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) can be calculated. These electronic descriptors are crucial for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic sites. For secondary amines, the nitrogen lone pair typically plays a significant role in its chemical behavior. rsc.org

Table 1: Representative DFT-Calculated Properties for a Secondary Amine (Note: This table is illustrative and based on typical values for similar secondary amines, as specific data for this compound is not readily available in the cited literature.)

Ab initio and post-Hartree-Fock methods are another class of quantum chemical calculations that are, in principle, more accurate than DFT because they are based on first principles without empirical parameterization. github.io The Hartree-Fock (HF) method itself is a foundational ab initio method, but it does not account for electron correlation, which can be significant for accurate reactivity predictions. github.ioststephens.net.in

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), systematically improve upon the HF method by including electron correlation. ststephens.net.inwikipedia.org These methods can provide more reliable predictions of reaction barriers and thermochemistry. epfl.ch For predicting the reactivity of this compound, these higher-level methods would be crucial for obtaining accurate activation energies for various potential reactions, such as nucleophilic substitution or oxidation. github.io

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying intermediate species, and locating the transition states that connect them.

The oxidation of aliphatic amines can proceed through several mechanisms. mdpi.com For a secondary amine like this compound, a common oxidation pathway involves the initial formation of an aminium radical cation, followed by deprotonation at an α-carbon to yield an α-amino radical. mdpi.com Further oxidation can then lead to an iminium cation. Computational studies can model these steps, calculating the energies of the intermediates and the transition states connecting them. This allows for a detailed understanding of the reaction mechanism and the factors that influence it. researchgate.net

Reduction pathways are less common for simple aliphatic amines but can be studied computationally if a suitable reducing agent is present. Theoretical calculations can help to identify the most likely sites for electron addition and subsequent bond cleavage.

In many reactions of this compound, multiple products can be formed through competing reaction channels. For example, in a reaction with a radical species like the hydroxyl radical (•OH), hydrogen abstraction can occur from different positions on the molecule (the N-H bond, or C-H bonds at various carbons). researchgate.net

Variational Transition State Theory (VTST) can be used in conjunction with quantum chemical calculations to predict the rate constants for each of these competing pathways. nih.gov The branching ratio, which is the fraction of the reaction that proceeds through a particular channel, can then be determined. For secondary amines, hydrogen abstraction from the N-H bond and the α-C-H bonds are often the most significant competing channels. researchgate.net The relative barrier heights for these abstraction reactions will determine the product distribution.

Table 2: Illustrative Calculated Branching Ratios for H-abstraction from a Secondary Amine by •OH at 298 K (Note: This table is illustrative and based on typical findings for similar secondary amines, as specific data for this compound is not readily available in the cited literature.)

Kinetic Modeling and Prediction of Reaction Rates

By calculating the potential energy surface for a reaction, including the energies of reactants, products, intermediates, and transition states, rate constants can be predicted using theories like Transition State Theory (TST) or more sophisticated methods like Rice-Ramsperger-Kassel-Marcus (RRKM) theory. These models can then be used to simulate the chemical kinetics of complex systems involving this compound.

Computational Approaches to Rate Constant Estimation

The estimation of reaction rate constants is a cornerstone of computational kinetics. For a secondary amine like this compound, reactions of interest often involve hydrogen abstraction or nucleophilic attack. Theoretical methods such as Transition State Theory (TST) are commonly employed to calculate these rate constants. The general workflow involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: The geometry of the transition state connecting reactants and products is located on the potential energy surface. This is a critical step that often requires sophisticated search algorithms.

Frequency Calculation: Vibrational frequencies are calculated for all stationary points (reactants, products, and transition state) to confirm their nature (minima or first-order saddle points) and to compute zero-point vibrational energies (ZPVE) and thermal corrections.

Rate Constant Calculation: The rate constant (k) is then calculated using the TST equation, which incorporates the energy barrier (the difference in energy between the transition state and the reactants) and the partition functions of the species involved.

Various levels of theory can be applied, with Density Functional Theory (DFT) methods often providing a good balance between accuracy and computational cost for molecules of this size. For higher accuracy, composite methods or coupled-cluster calculations may be utilized, particularly for the energy calculations.

Table 1: Representative Theoretical Methods for Rate Constant Estimation

MethodDescriptionTypical Application
Transition State Theory (TST)A fundamental theory that relates the rate of a reaction to the properties of the activated complex (transition state).Calculation of thermal rate constants for elementary reactions.
Density Functional Theory (DFT)A quantum mechanical method that approximates the electronic structure of molecules, providing a good compromise between accuracy and cost.Geometry optimization, frequency calculations, and energy barrier determination.
Coupled-Cluster (CC) TheoryA high-level ab initio method that provides very accurate energies, but is computationally expensive.High-accuracy single-point energy calculations for critical points on the PES.

Simulation of Amine Reaction Dynamics

While TST provides a good estimate of the rate constant, it relies on several assumptions. Molecular dynamics (MD) simulations can offer a more detailed picture of the reaction process by simulating the actual trajectories of the reacting molecules. By starting a simulation with the system at the transition state, one can observe the subsequent atomic motions and energy redistribution as the reaction proceeds to products.

For this compound, MD simulations could be used to study:

Post-transition state dynamics: Understanding how the energy released after passing the transition state is distributed among the vibrational and rotational modes of the products.

Solvent effects on dynamics: Investigating how solvent molecules interact with the reacting species and influence the reaction pathway and rate.

Intramolecular dynamics: Examining how the flexibility of the sec-butyl and ethyl groups affects the approach to the transition state and the subsequent product formation.

These simulations typically employ a potential energy surface, which can be generated from quantum mechanical calculations ("on-the-fly" or ab initio MD) or by using pre-computed force fields.

Molecular Simulations and Conformational Analysis

The flexible nature of the sec-butyl and ethyl groups in this compound gives rise to a complex conformational landscape. Molecular simulations are indispensable tools for exploring these different conformations and understanding their relative stabilities and the influence of the surrounding environment.

Conformational Preferences and Energy Landscapes of Branched Secondary Amines

Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and the energy barriers between them. libretexts.org For this compound, rotation around the C-N and C-C single bonds leads to a multitude of possible conformers.

Computational approaches to conformational analysis often involve:

Systematic or Stochastic Searches: Systematically rotating all rotatable bonds by a certain increment or using stochastic methods like Monte Carlo to generate a wide range of possible conformations.

Geometry Optimization: Each generated conformation is then optimized using a suitable level of theory (often a computationally less expensive method initially, followed by refinement with a more accurate one) to find the nearest local energy minimum.

Energy Calculation and Ranking: The energies of the optimized conformers are calculated and compared to determine their relative stabilities and to construct a potential energy surface.

Table 2: Key Factors Influencing Conformational Stability in this compound

FactorDescriptionExpected Influence
Steric HindranceRepulsive interactions between the bulky sec-butyl and ethyl groups when they are in close proximity. libretexts.orgConformations that minimize the spatial overlap of the alkyl groups will be energetically favored.
Torsional StrainThe energy cost associated with eclipsing interactions between bonds on adjacent atoms. libretexts.orgStaggered conformations around the C-N and C-C bonds will be more stable than eclipsed conformations.
Intramolecular H-BondingAlthough not a classic hydrogen bond donor, weak C-H···N interactions might play a minor role in stabilization.Certain conformations might be slightly stabilized by these weak interactions.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in a condensed phase is governed by its interactions with neighboring molecules, be they other amine molecules or solvent molecules. The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor, which is a dominant intermolecular interaction in protic solvents.

Molecular dynamics simulations are particularly well-suited for studying these interactions. By simulating a box of this compound molecules (for a pure liquid) or the amine in a solvent, one can analyze:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another molecule at a certain distance from a reference molecule, providing insights into the local molecular structure. For example, the N···H-O RDF in an aqueous solution would reveal the extent of hydrogen bonding.

Hydrogen Bond Dynamics: The lifetime and dynamics of hydrogen bonds formed between the amine and solvent molecules can be calculated, offering a picture of the solvent shell structure and exchange rates.

Solvation Free Energy: This is the free energy change associated with transferring a molecule from the gas phase to a solvent, and it can be calculated using various simulation techniques. It provides a measure of how favorably the molecule interacts with the solvent.

In nonpolar solvents, the dominant intermolecular forces would be weaker van der Waals interactions. The branched structure of the sec-butyl group may influence the packing efficiency of the molecules in the liquid state. The choice of solvent can significantly impact the conformational equilibrium by preferentially stabilizing certain conformers through specific interactions.

Applications of N Sec Butyl N Ethylamine in Advanced Organic Synthesis and Catalysis

Role as a Versatile Synthetic Intermediate and Building Block

The utility of N-(sec-Butyl)-N-ethylamine as a foundational element in organic synthesis is predicated on its identity as a chiral secondary amine. Such compounds are highly sought-after building blocks for the preparation of a wide range of more complex molecules.

Construction of Complex Organic Molecules

As a chiral building block, this compound offers a scaffold upon which greater molecular complexity can be built. The nitrogen atom provides a nucleophilic site for the introduction of various substituents, while the inherent chirality of the sec-butyl group can be leveraged to influence the stereochemical outcome of subsequent reactions. This is particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific stereoisomers are often required for biological activity. The amine can be incorporated into larger frameworks through reactions such as acylation, alkylation, and reductive amination, serving as a key component in the assembly of intricate target molecules.

Reagent in Multi-Component Reactions (e.g., Mannich-type Reactions)

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The Mannich reaction is a classic example of a three-component reaction that constructs a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org

In this reaction, a secondary amine like this compound reacts with a non-enolizable aldehyde (such as formaldehyde) and a compound containing an acidic proton (like a ketone, alkyne, or nitroalkane). The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the nucleophilic carbon component. wikipedia.org The use of a chiral amine can impart stereoselectivity, making the Mannich reaction a powerful tool for asymmetric synthesis. mdpi.com

Table 1: Role of this compound in the Mannich Reaction
ReactantRoleMechanism Step
This compound (Secondary Amine)NucleophileAttacks the aldehyde to form a hemiaminal, which then dehydrates.
Aldehyde (e.g., Formaldehyde)ElectrophileReacts with the amine to form an iminium ion intermediate.
Enolizable Carbonyl CompoundNucleophile (as enol/enolate)Attacks the electrophilic iminium ion to form the C-C bond.

Catalytic Applications of this compound and its Derivatives

Beyond its role as a stoichiometric reagent, this compound and, more significantly, its derivatives, play crucial roles in modern catalysis.

Ligand Design in Transition Metal Catalysis (e.g., Palladium-Catalyzed C-N Cross-Coupling)

Transition metal catalysis is a cornerstone of modern organic synthesis, and the ligands coordinating to the metal center are paramount in controlling reactivity, selectivity, and catalyst stability. Derivatives of chiral secondary amines are frequently incorporated into ligand structures for reactions like the palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming carbon-nitrogen (C–N) bonds. acs.orgnih.gov

While this compound itself is not typically used directly as a ligand, it serves as a precursor for more complex, sterically demanding, and electronically tunable ligands. By functionalizing the amine or incorporating it into a larger phosphine- or N-heterocyclic carbene (NHC)-containing scaffold, chemists can design ligands that facilitate challenging cross-coupling reactions. researchgate.net These ligands stabilize the palladium catalyst, promote the crucial reductive elimination step, and can prevent undesirable side reactions like β-hydride elimination, which is a common issue when coupling secondary alkylamines. acs.org The development of specialized ligands has enabled the coupling of a vast range of amines with aryl and heteroaryl halides. nih.gov

Table 2: Components in Palladium-Catalyzed C-N Cross-Coupling
ComponentFunctionExample
Palladium PrecatalystSource of the active Pd(0) catalyst.Pd(OAc)₂, Pd₂(dba)₃
LigandStabilizes the metal center, influences reactivity and selectivity.Phosphine ligands (e.g., BrettPhos, RuPhos) derived from amine precursors. nih.gov
Amine NucleophileForms the C-N bond with the electrophile.Primary or secondary amines.
Aryl/Heteroaryl (Pseudo)halideElectrophilic coupling partner.Aryl bromides, chlorides, or triflates.
BaseFacilitates catalyst turnover and neutralizes acid byproduct.NaOt-Bu, K₂CO₃, Cs₂CO₃

Organocatalysis and Chiral Induction in Asymmetric Transformations

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering a complementary approach to metal- and enzyme-based catalysis. Chiral secondary amines are among the most powerful classes of organocatalysts, particularly in transformations involving enamine or iminium ion intermediates. rsc.orgrsc.org

Enantiomerically pure forms of this compound, such as (R)- or (S)-N-ethylbutan-2-amine, can be used as chiral auxiliaries or incorporated into more complex catalyst structures. nih.gov In enamine catalysis, the chiral secondary amine condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine. The inherent chirality of the catalyst directs the subsequent reaction with an electrophile to proceed with high enantioselectivity, after which the catalyst is regenerated upon hydrolysis. acs.org This strategy is central to many asymmetric reactions, including Michael additions and α-alkylations, and has been instrumental in the total synthesis of complex natural products like alkaloids. rsc.orgnih.gov

Biocatalysis Utilizing Amine Transaminases

Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild conditions. While this compound is a product of synthesis, the production of its chiral precursor, sec-butylamine (B1681703), is a prime application for biocatalysis. wikipedia.org Amine transaminases (ATAs), also known as ω-transaminases, are powerful enzymes for the asymmetric synthesis of chiral primary amines from prochiral ketones. researchgate.netnih.gov

These enzymes catalyze the transfer of an amino group from a simple, inexpensive amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor (in this case, 2-butanone) with high enantioselectivity. diva-portal.orgmdpi.com This biocatalytic step can produce enantiomerically pure (R)- or (S)-sec-butylamine, depending on the selectivity of the chosen enzyme. researchgate.netresearchgate.net This chiral primary amine is a critical intermediate that can then be chemically ethylated to yield the final, enantiopure this compound. This chemoenzymatic approach combines the unparalleled stereocontrol of enzymes with the efficiency of traditional chemical methods. nottingham.ac.uk While direct enzymatic synthesis of secondary amines is more challenging, cascade reactions involving multiple enzymes are an area of active research. diva-portal.org

Synthesis of Specialized Chemical Compounds

This compound is a key precursor in the synthesis of several commercially important chemical products, ranging from herbicides that protect crops to complex molecules with potential therapeutic applications.

Precursor to Agrochemicals (e.g., Herbicides like Pebulate and Benfluralin)

The nucleophilic nature of this compound makes it a suitable reagent for the synthesis of various agrochemicals, most notably herbicides.

Pebulate: This thiocarbamate herbicide is used for the selective control of grassy and broadleaf weeds in crops such as sugar beets and tobacco. nih.gov The synthesis of Pebulate involves the reaction of this compound with S-propyl chlorothioformate. In this reaction, the secondary amine acts as a nucleophile, displacing the chloride from the chlorothioformate to form the final thiocarbamate product.

Benfluralin: A dinitroaniline herbicide, Benfluralin is utilized for pre-emergence control of annual grasses and broadleaf weeds in a variety of crops including cotton, fruit trees, and soybeans. wikipedia.orgagropages.com The synthesis of Benfluralin involves the nucleophilic aromatic substitution reaction between this compound and 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene. nih.gov The secondary amine displaces the chlorine atom on the aromatic ring to yield the final herbicide. nih.gov

HerbicideChemical ClassPrecursorKey Synthesis Reaction
PebulateThiocarbamateThis compound, S-propyl chlorothioformateNucleophilic Acyl Substitution
BenfluralinDinitroanilineThis compound, 4-chloro-3,5-dinitro-α,α,α-trifluorotolueneNucleophilic Aromatic Substitution

Intermediates for Pharmaceutical Synthesis (e.g., Milnacipran (B1663801) Analogues)

While direct synthesis of the antidepressant Milnacipran typically involves N,N-diethylamine, the structural similarity of this compound to the diethylamine (B46881) moiety in Milnacipran suggests its potential use in the synthesis of novel analogues. evitachem.com Milnacipran, chemically known as (±)-[Z]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide, is a serotonin-norepinephrine reuptake inhibitor. nih.gov

Research into Milnacipran analogues often involves modification of the amine group to explore structure-activity relationships. nih.gov The synthesis of such analogues could involve the reaction of a suitable activated cyclopropanecarboxylic acid derivative with this compound to introduce the N-sec-butyl-N-ethylamino group. This modification allows for the investigation of how changes in the steric and electronic properties of the amine substituent affect the pharmacological activity of the resulting compound. For instance, conformationally restricted analogues of milnacipran have been synthesized to explore their potential as NMDA receptor antagonists. nih.gov

Applications in Materials Science (e.g., Polymers, Functional Materials)

Secondary amines, including this compound, have found applications in materials science, particularly in the synthesis of polymers and functional materials. evitachem.com The presence of the secondary amine functionality allows for its incorporation into polymer chains or its use as a modifying agent.

In polymer chemistry, secondary amines can act as chain transfer agents or be incorporated as monomers in polymerization reactions to impart specific properties to the resulting polymer. The N-H bond in this compound can participate in reactions to form linkages within a polymer backbone. While specific examples detailing the extensive use of this compound in large-scale polymer production are not widely documented in the reviewed literature, the fundamental reactivity of secondary amines suggests its potential in creating novel polymers with tailored characteristics.

In the realm of functional materials, secondary amines are used to modify surfaces and create materials with specific functionalities. For example, related secondary amines are used to modify the surface chemistry in capillary electrochromatography for enhanced analytical separations. evitachem.com

Emerging Applications in Process Chemistry and Sustainable Technologies

The development of more efficient and environmentally friendly chemical processes is a key focus of modern chemistry. This compound and related secondary amines are being explored in the context of sustainable technologies and process chemistry.

Modern industrial synthesis of secondary amines is moving towards catalytic amination technologies for higher efficiency. evitachem.com Greener synthesis routes for related compounds, such as N-ethyl-n-butylamine, have been developed using methods like the disproportionation of amines over a CuO–NiO–PtO/γ-Al2O3 catalyst. researchgate.net This method offers a simple separation process and avoids the generation of water as a byproduct. researchgate.net Such catalytic systems represent a more sustainable approach to the production of secondary amines.

Derivatives and Analogues of N Sec Butyl N Ethylamine

Synthesis and Structural Elucidation of Novel Derivatives

The secondary amine functionality of N-(sec-Butyl)-N-ethylamine serves as a versatile handle for the synthesis of a variety of derivatives. Key among these are dithiocarbamates, sulfenamides, and N-substituted aminoalcohols, which are formed through reactions targeting the nucleophilic nitrogen atom.

Dithiocarbamates are readily synthesized from this compound through a multi-component reaction. The synthesis is typically initiated by the reaction of the secondary amine with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521), to form a dithiocarbamate (B8719985) salt. asianpubs.org This intermediate can then be reacted with an alkyl halide or another electrophile in a one-pot procedure to yield the final dithiocarbamate product. organic-chemistry.orgrsc.org The general reaction scheme is as follows:

Formation of the Dithiocarbamate Salt: this compound reacts with carbon disulfide (CS₂) to form the N-(sec-Butyl)-N-ethyldithiocarbamate anion.

Alkylation: The dithiocarbamate salt is then treated with an electrophile (e.g., an alkyl halide, R-X) to form the S-alkylated product. organic-chemistry.org

Modern synthetic approaches for dithiocarbamates focus on environmentally friendly methods, utilizing green solvents or solvent-free conditions to achieve high yields. rsc.org

Sulfenamides derived from this compound are typically prepared via oxidative cross-coupling reactions between the amine and a thiol (R-SH). nih.govsemanticscholar.org This S-N bond formation can be catalyzed by various systems, including 2,2,6,6-(tetramethylpiperidin-1-yl)oxyl (TEMPO) with molecular oxygen as the terminal oxidant. nih.gov The reaction involves the generation of a thiyl radical and an amino radical, which then couple to form the sulfenamide. semanticscholar.org A range of thiols, including aromatic and heterocyclic variants like 2-mercaptobenzothiazole, can be employed in this transformation. nih.gov

Structural elucidation for both dithiocarbamates and sulfenamides relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is used to identify characteristic functional group vibrations, such as the C=S and C-N bonds in dithiocarbamates. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the molecular framework, confirming the connectivity of the sec-butyl, ethyl, and substituent groups. Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives.

The synthesis of N-substituted aminoalcohols from this compound can be achieved through several synthetic routes. One common method is the nucleophilic ring-opening of epoxides. The nitrogen atom of this compound attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-aminoalcohol. This reaction is regioselective, with the amine typically attacking the less sterically hindered carbon of the epoxide.

Another established method is the Mannich reaction, where the amine is reacted with an aldehyde (like formaldehyde) and a compound containing an active hydrogen. google.com More advanced strategies for producing complex aminoalcohol structures, such as syn-1,3-amino alcohols, involve palladium-catalyzed allylic C-H amination, where an N-substituted carbamate (B1207046) derived from the parent amine is used as the nucleophile. nih.gov The stereochemistry of the resulting aminoalcohol can often be controlled through the use of chiral catalysts or substrates. nih.gov

Reactivity and Mechanistic Studies of Functionalized Derivatives

The functional groups introduced in the derivatives of this compound govern their subsequent reactivity.

Dithiocarbamates are known for their ability to act as chelating agents for a wide range of metal ions through their two sulfur donor atoms. researchgate.net This property is central to many of their applications. The reactivity of the dithiocarbamate moiety can be tuned by the nature of the substituent on the sulfur atom.

Sulfenamides are characterized by the presence of a relatively labile sulfur-nitrogen bond. This bond can undergo cleavage under various conditions. The synthesis of sulfenamides through oxidative coupling often proceeds via a radical mechanism, where thiyl and amino radicals are generated as key intermediates. nih.govsemanticscholar.org This suggests that the S-N bond can be susceptible to homolytic cleavage. The reactivity is also influenced by the electronic nature of the substituents on both the sulfur and nitrogen atoms.

Mechanistic studies on the reactions of secondary amines provide insight into the potential pathways for derivatives of this compound. For instance, the formation of N-nitrosodimethylamine from dimethylamine (B145610) and chloramine (B81541) proceeds through a 1,1-dimethylhydrazine (B165182) intermediate, which is then oxidized. nih.gov Similar pathways involving hydrazine-like intermediates could be relevant for the reactions of this compound derivatives under specific oxidative conditions.

Structure-Activity Relationship (SAR) and Structure-Reactivity Studies of Analogues

While specific SAR studies on this compound are not extensively documented, principles from related chemical series, such as the cycloalkanol ethylamine (B1201723) scaffold, can provide valuable insights. ebi.ac.ukresearchgate.net SAR studies investigate how modifications to a molecule's structure affect its biological activity or chemical reactivity.

For analogues of this compound, key structural modifications would include:

Alteration of the Alkyl Groups: Replacing the ethyl or sec-butyl group with other alkyl chains (e.g., propyl, isobutyl, tert-butyl) would modulate the molecule's lipophilicity, steric bulk, and pKa.

Introduction of Functional Groups: Incorporating functional groups like hydroxyls, ethers, or aromatic rings would significantly alter the polarity, hydrogen bonding capability, and potential for specific interactions with biological targets or reactants.

The steric hindrance provided by the sec-butyl group is a critical feature. Compared to a linear n-butyl group, the branched structure can influence the accessibility of the nitrogen lone pair, thereby affecting the amine's nucleophilicity and the rates of reaction. In a biological context, this steric profile could enhance selectivity for a particular binding site.

AnalogueStructural ModificationPredicted Impact on Properties
N-Ethyl-N-n-butylamineIsomeric change from sec-butyl to n-butylDecreased steric hindrance, potentially faster reaction rates.
N-Ethyl-N-isobutylamineIsomeric change from sec-butyl to isobutylAltered steric profile, branching at the β-carbon instead of α-carbon.
N-Propyl-N-sec-butylamineEthyl group replaced by a propyl groupIncreased lipophilicity and molecular weight.
N-Ethyl-N-tert-butylaminesec-Butyl group replaced by a tert-butyl groupSignificantly increased steric hindrance, reduced nucleophilicity.

These structural changes would directly impact the reactivity. For example, increasing steric bulk around the nitrogen would likely decrease the rate of Sₙ2 reactions where the amine acts as a nucleophile.

Comparative Analysis with Structurally Related Secondary Amines

A comparative analysis of this compound with its structural isomers and functionally different analogues highlights the influence of structure on chemical properties and reactivity.

Comparison with N-Ethyl-n-butylamine: The primary difference between this compound and N-Ethyl-n-butylamine lies in the branching of the butyl group. nih.gov The sec-butyl group is attached to the nitrogen at its secondary carbon, creating more steric congestion directly adjacent to the nitrogen atom compared to the n-butyl group, which is attached at a primary carbon. This steric difference is expected to have several consequences:

Nucleophilicity: The nitrogen lone pair in this compound is more sterically hindered, which may reduce its nucleophilicity and slow down the rate of reactions such as alkylation or acylation compared to N-Ethyl-n-butylamine.

Basicity: While electronic effects are similar, the different solvation of the corresponding ammonium (B1175870) ions due to steric hindrance can lead to slight differences in pKa values.

Derivative Stability: The bulkier sec-butyl group may confer greater kinetic stability to some derivatives.

Comparison with N-Ethylmonoethanolamine (2-(Ethylamino)ethanol): This comparison introduces a different type of structural variation: the presence of a hydroxyl group. N-Ethylmonoethanolamine is not an isomer but a functionally different amine.

Polarity and Solubility: The hydroxyl group makes N-Ethylmonoethanolamine significantly more polar and water-soluble than this compound.

Reactivity: It possesses two reactive sites: the secondary amine and the primary alcohol. This allows for a wider range of derivatization reactions. For example, it can be N-acylated and O-acylated.

Intramolecular Interactions: The hydroxyl group can participate in intramolecular hydrogen bonding with the amine nitrogen, which can influence the conformation and reactivity of the molecule.

CompoundStructureKey Structural FeaturePredicted Impact on Reactivity
This compoundCH₃CH₂NHCH(CH₃)CH₂CH₃Branched sec-butyl groupSteric hindrance at the nitrogen atom.
N-Ethyl-n-butylamineCH₃CH₂NH(CH₂)₃CH₃Linear n-butyl groupLess steric hindrance, potentially higher nucleophilicity.
N-EthylmonoethanolamineCH₃CH₂NHCH₂CH₂OHPresence of a hydroxyl groupIncreased polarity, two reactive sites (amine and alcohol).

Advanced Analytical and Spectroscopic Characterization of N Sec Butyl N Ethylamine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For a volatile and relatively non-polar compound like N-(sec-Butyl)-N-ethylamine, both gas and liquid chromatography, as well as capillary electrophoresis, offer powerful separation capabilities.

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile amines. researchgate.net The separation in GC is based on the partitioning of the analyte between a stationary phase and a mobile gas phase. For amines, which can exhibit peak tailing due to interactions with silanol (B1196071) groups in standard columns, chemically modified columns or the use of additives to the carrier gas may be employed to achieve better peak shapes. researchgate.net The choice of a suitable capillary column, such as one with a mixed quartz composition, can provide good separation and linear correlation for butylamines. researchgate.net

When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and identification. The mass spectrometer fragments the eluted compounds in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The analysis of aliphatic amines in workplace air has been successfully performed using headspace GC-MS, demonstrating the sensitivity of this technique. baua.de

Table 1: Predicted Major Mass Fragments for this compound

m/z Predicted Fragment
101 [M]+ (Molecular Ion)
86 [M-CH3]+
72 [M-C2H5]+
58 [CH3CH=N+H-CH2CH3]

This table is predictive and actual fragmentation patterns may vary based on instrumentation and conditions.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-performance liquid chromatography offers a complementary separation technique to GC, particularly for less volatile derivatives or when derivatization is employed. A reverse-phase HPLC method would be a common approach for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. For structurally similar compounds like N-Methyl-tert-butylamine, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid has been proposed. sielc.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and sensitivity, making it a powerful tool for quantitative analysis. While a specific method for this compound is not widely documented, methods for related secondary amines can be adapted.

Table 2: Hypothetical HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Mass Spectrometry (ESI+)

| Injection Volume | 10 µL |

This table represents a typical starting point for method development.

Capillary Electrophoresis for Amine Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For the analysis of amines, which are basic and thus positively charged in acidic buffers, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation is driven by both the electrophoretic migration of the analyte and the electroosmotic flow (EOF). Noncross-linked poly(acrylamide-co-N-isopropylacrylamide) solutions have been used as buffer additives to separate structurally similar small solutes. nih.gov By modifying the buffer composition, pH, and applied voltage, the separation of closely related amines can be optimized. Detection can be achieved using UV-Vis spectroscopy or by interfacing the capillary with a mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

1H NMR and 13C NMR for Structural Assignment

Proton (¹H) NMR spectroscopy of this compound would be expected to show distinct signals for the protons on the ethyl and sec-butyl groups. The chemical shift of each proton is influenced by its local electronic environment. The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and substitution of the carbon atoms. Based on data for related compounds such as ethylamine (B1201723) and N-methyl-sec-butylamine, the expected chemical shifts can be predicted. docbrown.infospectrabase.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
CH3 (ethyl) ~1.1 Triplet 3H
CH2 (ethyl) ~2.6 Quartet 2H
CH (sec-butyl) ~2.7 Sextet 1H
CH2 (sec-butyl) ~1.5 Multiplet 2H
CH3 (terminal, sec-butyl) ~0.9 Triplet 3H

Predicted values are based on analogous structures and may vary with solvent and experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Assignment Predicted Chemical Shift (ppm)
CH3 (ethyl) ~15
CH2 (ethyl) ~45
CH (sec-butyl) ~55
CH2 (sec-butyl) ~28
CH3 (terminal, sec-butyl) ~10

Predicted values are based on analogous structures and may vary with solvent and experimental conditions. spectrabase.com

Advanced NMR Techniques for Conformational and Dynamic Studies

Beyond basic 1D NMR, advanced techniques can provide deeper insights into the three-dimensional structure and dynamic behavior of this compound. Due to the presence of the chiral center at the sec-butyl group and the potential for restricted rotation around the C-N bonds, the molecule can exist in different conformations.

Dynamic NMR (DNMR) studies, which involve acquiring spectra at different temperatures, can be used to investigate conformational exchange processes. For instance, in hindered naphthylamines, dynamic NMR has been used to determine the energy barriers for rotation around the Ar-N bond. A similar approach could be applied to study the rotation around the N-C(sec-butyl) bond in this compound.

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining spatial proximities between protons. These experiments can help to establish the preferred conformation of the molecule in solution by identifying which protons are close to each other in space, even if they are not directly bonded. The application of such techniques has been pivotal in the conformational analysis of various secondary amines. uchile.cl For example, NOESY can be used to probe the relative orientation of the ethyl and sec-butyl groups. The presence of cross-peaks between protons on these two groups would indicate a folded or gauche conformation, while their absence might suggest a more extended conformation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as elucidating its chemical structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass of the parent ion. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This precision allows for the determination of a unique molecular formula. nih.gov

For this compound, which has a molecular formula of C6H15N, the expected monoisotopic mass can be calculated with high precision. scbt.comnih.govnih.gov By comparing the experimentally measured accurate mass from an HRMS instrument with the theoretical mass calculated from the elemental composition, the molecular formula can be confidently confirmed. This capability is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: Precise Molecular Formula Determination of this compound using HRMS

Compound NameMolecular FormulaNominal Mass (Da)Monoisotopic Mass (Da)
This compoundC6H15N101101.120449483

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z ratio are selected and then fragmented to produce smaller product ions. nih.gov The resulting fragmentation pattern provides detailed structural information about the precursor ion. nih.govwvu.edu For aliphatic amines, the predominant fragmentation mechanism is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org The largest alkyl group is preferentially lost. miamioh.edu

In the case of this compound, the protonated molecule [M+H]+ would be selected in the first stage of the mass spectrometer. This precursor ion would then be subjected to collision-induced dissociation, leading to characteristic fragment ions. The primary fragmentation pathways would involve the α-cleavage and loss of neutral fragments corresponding to the ethyl and sec-butyl groups.

The expected fragmentation patterns for this compound are:

Loss of an ethyl radical (•C2H5): Cleavage of the bond between the nitrogen and the ethyl group's α-carbon results in a fragment ion.

Loss of a sec-butyl radical (•C4H9): Cleavage of the bond between the nitrogen and the sec-butyl group's α-carbon leads to another characteristic fragment ion.

Analysis of these fragmentation pathways allows for the confirmation of the connectivity of the alkyl groups to the nitrogen atom, providing definitive structural elucidation.

Table 2: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Fragment IonNeutral LossFragment m/zFragmentation Pathway
102.1281 ([M+H]+)[C4H12N]+C2H4 (ethylene)74α-cleavage with H-rearrangement
102.1281 ([M+H]+)[C6H14N]+H• (hydrogen radical)101Loss of H radical
102.1281 ([M+H]+)[C4H10N]+C2H5• (ethyl radical)72α-cleavage
102.1281 ([M+H]+)[C2H6N]+C4H9• (sec-butyl radical)44α-cleavage

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules. These methods provide valuable information about the functional groups present and offer a unique molecular fingerprint for compound identification.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. nih.gov Specific functional groups absorb IR radiation at characteristic frequencies, making FTIR an excellent tool for identifying the functional groups within a molecule. nih.gov

For this compound, a secondary aliphatic amine, the FTIR spectrum is expected to show several characteristic absorption bands: spectroscopyonline.com

N-H Stretch: As a secondary amine, it will exhibit one weak to medium absorption band in the region of 3350-3310 cm⁻¹ corresponding to the N-H stretching vibration. spectroscopyonline.comorgchemboulder.com The presence of a single band in this region helps distinguish it from primary amines (which show two bands) and tertiary amines (which show none). spectroscopyonline.comorgchemboulder.com

C-H Stretch: Strong, broad bands between 2966 and 2869 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and sec-butyl groups. researchgate.net

N-H Bend (Wag): A strong, broad band between 910-665 cm⁻¹ is characteristic of the out-of-plane N-H wagging vibration for primary and secondary amines. orgchemboulder.com

C-N Stretch: A medium to weak absorption in the 1250-1020 cm⁻¹ range is indicative of the C-N stretching vibration in aliphatic amines. orgchemboulder.com

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchSecondary Amine (R2NH)3350 - 3310Weak to Medium
C-H StretchAlkyl (CH3, CH2, CH)3000 - 2850Strong
C-N StretchAliphatic Amine1250 - 1020Medium to Weak
N-H WagSecondary Amine910 - 665Strong, Broad

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting

Raman spectroscopy is a light scattering technique that provides detailed chemical and structural information, yielding a specific "molecular fingerprint" of a substance. scitechdaily.comnih.gov It relies on the inelastic scattering of monochromatic light, which results in frequency shifts that correspond to the vibrational modes of the molecule. mdpi.com While FTIR is based on absorption, Raman is a scattering phenomenon, and the two techniques are often complementary, as different molecular vibrations can be active in either Raman or IR.

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced technique that dramatically increases the intensity of the Raman signal, with enhancement factors that can reach 10¹⁰ or higher. nih.govmdpi.com This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, typically gold or silver. nih.govcalstate.edu The two primary mechanisms for this enhancement are electromagnetic enhancement, arising from localized surface plasmon resonances on the metal surface, and chemical enhancement, which involves charge-transfer between the analyte and the substrate. nih.gov SERS is particularly useful for detecting low concentrations of analytes and overcoming issues like fluorescence background that can plague conventional Raman spectroscopy. calstate.eduresearchgate.net Both Raman and SERS can be used to generate a detailed vibrational fingerprint of this compound, enabling its identification even in complex mixtures.

Other Spectroscopic Methods in Chemical Analysis

Beyond mass spectrometry and vibrational spectroscopy, other techniques can provide further characterization of this compound, particularly when it is in a solid state or part of a larger complex.

X-ray Diffraction (XRD): Should this compound or one of its derivatives be crystallized, for instance as a hydrochloride salt, single-crystal X-ray diffraction can be employed. nih.gov This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. researchgate.net The resulting data includes exact bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, within the solid state. nih.govresearchgate.net This offers an unambiguous determination of the molecular structure.

X-ray Fluorescence (XRF): X-ray Fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials. While not typically used for the direct analysis of a simple organic amine, XRF becomes highly relevant if this compound is used as a ligand to form a complex with a metal ion. In this context, XRF could rapidly identify and quantify the metallic elements present in the complex, complementing other techniques that provide information about the organic ligand structure.

Method Development and Validation for Trace Analysis and Detection

The accurate and reliable quantification of this compound and its N-alkylated derivatives at trace levels presents significant analytical challenges. Due to their basic nature and volatility, these secondary amines are prone to interactions with active sites within chromatographic systems, potentially leading to poor peak shape, low sensitivity, and inaccurate results. restek.com Furthermore, complex sample matrices can introduce interferences that suppress or enhance the analytical signal. Therefore, the development of robust and validated analytical methods is crucial for their precise determination in various samples, including environmental, industrial, and pharmaceutical materials.

Method development for trace analysis typically focuses on achieving high sensitivity, selectivity, and reproducibility. The two most powerful and widely adopted techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), particularly with headspace sampling, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method

For volatile compounds like this compound, headspace sampling is an ideal technique as it introduces only the volatile components of the sample into the GC system, minimizing matrix effects and protecting the instrument from non-volatile residues. labmanager.com

Method Development:

Sample Preparation and Headspace Conditions: The core of the HS-GC-MS method lies in optimizing the partitioning of the analyte from the sample matrix into the headspace of the vial. A sample is placed in a sealed vial and heated, allowing volatile compounds to equilibrate between the sample phase and the gas phase. labmanager.com To improve the recovery of basic amines, the sample is often made alkaline (e.g., by adding sodium hydroxide) to ensure the amine is in its free base form, which is more volatile. oup.com The use of a high-boiling point, amine-friendly solvent or additive, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be employed to mitigate the interaction of the analyte with acidic components in the sample matrix, thereby improving accuracy. rsc.org Key headspace parameters to be optimized include incubation temperature, incubation time, and injection volume.

Gas Chromatography: The primary challenge in the GC analysis of amines is their tendency to adsorb to active silanol groups in the injector and on the column, resulting in tailing peaks. restek.com This is overcome by using a specialized, base-deactivated capillary column, such as an Rtx-Volatile Amine or a similar column with a bonded polyethylene (B3416737) glycol stationary phase. restek.comnih.gov The oven temperature program is optimized to ensure sufficient separation from other volatile components and to produce sharp, symmetrical peaks.

Mass Spectrometry: Mass spectrometry provides highly selective and sensitive detection. The instrument is typically operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) mode is used, where the detector is set to monitor specific ions characteristic of this compound, enhancing sensitivity and reducing background noise. nih.gov

Table 1: Exemplary HS-GC-MS Method Parameters for this compound Analysis

ParameterCondition
Headspace (HS)
Sample DiluentN,N-Dimethylacetamide (DMAc) with 5% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) rsc.org
Incubation Temperature90 °C
Incubation Time20 minutes
Injection Volume1 mL (gas phase)
Gas Chromatography (GC)
ColumnRtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm film thickness) or equivalent base-deactivated column nih.gov
Carrier GasHelium at a constant flow of 2 mL/min nih.gov
Inlet Temperature250 °C
Oven ProgramInitial 50 °C (hold 2 min), ramp at 15 °C/min to 240 °C (hold 3 min)
Mass Spectrometry (MS)
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)e.g., 101 (Molecular Ion), 86, 72 (Characteristic Fragments)
Transfer Line Temperature260 °C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers an alternative and often more sensitive approach, particularly for analyzing samples that are not amenable to GC or for detecting less volatile derivatives.

Method Development:

Sample Preparation: Sample preparation may involve a simple "dilute-and-shoot" approach where the sample is diluted with the mobile phase, or it may require an extraction step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte.

Liquid Chromatography: Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable separation technique. sigmaaldrich.com A ZIC-pHILIC column, for instance, can provide good retention and peak shape. sigmaaldrich.com The mobile phase typically consists of an organic solvent like acetonitrile and an aqueous buffer, often with a small amount of an acid (e.g., formic acid) or a base to improve peak shape and ionization efficiency.

Tandem Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is highly effective for amines. Tandem mass spectrometry (MS/MS) is used for its exceptional selectivity and sensitivity. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the target analyte. ijper.org

Table 2: Exemplary LC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
Liquid Chromatography (LC)
ColumnHILIC Column (e.g., ZIC-pHILIC, 100 x 2.1 mm, 5 µm) sigmaaldrich.com
Mobile Phase A10 mM Ammonium (B1175870) Formate (B1220265) in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 95% B, decrease to 50% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry (MS/MS)
Ionization ModeElectrospray Ionization (ESI), Positive
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]+ (m/z)102.1
Product Ions (m/z)e.g., 73.1, 58.1 (for quantification and confirmation)
Source Temperature150 °C

Method Validation

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). ich.orgich.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound at trace levels.

The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In MS-based methods, specificity is demonstrated by the unique retention time and the consistent ratio of quantifier and qualifier ions. ich.org

Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. youtube.com This is typically evaluated by analyzing a series of standards over a specified concentration range. The correlation coefficient (r²) should ideally be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijper.org These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. ich.org It is often assessed by spike/recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.

Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. ich.org It is evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. Precision is typically expressed as the relative standard deviation (%RSD).

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org Examples of variations include changes in mobile phase composition, pH, temperature, or flow rate.

The following tables present hypothetical but realistic validation results for the trace analysis of this compound.

Table 3: Validation Summary for HS-GC-MS Method

Validation ParameterResult
Linearity
Range0.5 µg/g to 50 µg/g
Correlation Coefficient (r²)> 0.998
Sensitivity
Limit of Detection (LOD)0.15 µg/g (S/N ≥ 3)
Limit of Quantitation (LOQ)0.5 µg/g (S/N ≥ 10)
Accuracy (Recovery)
Spiked at 1 µg/g94.5% (RSD 4.2%, n=3)
Spiked at 10 µg/g98.2% (RSD 2.5%, n=3)
Spiked at 40 µg/g101.5% (RSD 1.8%, n=3)
Precision (%RSD)
Repeatability (n=6 at 10 µg/g)3.1%
Intermediate Precision4.5%
Specificity No interference observed from matrix components at the retention time of the analyte.
Robustness Method found to be robust for minor changes in oven temperature ramp (±2 °C/min) and flow rate (±0.1 mL/min).

Table 4: Validation Summary for LC-MS/MS Method

Validation ParameterResult
Linearity
Range0.1 ng/mL to 100 ng/mL
Correlation Coefficient (r²)> 0.999
Sensitivity
Limit of Detection (LOD)0.03 ng/mL (S/N ≥ 3)
Limit of Quantitation (LOQ)0.1 ng/mL (S/N ≥ 10)
Accuracy (Recovery)
Spiked at 0.5 ng/mL98.9% (RSD 5.1%, n=3)
Spiked at 20 ng/mL102.3% (RSD 2.1%, n=3)
Spiked at 80 ng/mL99.5% (RSD 1.5%, n=3)
Precision (%RSD)
Repeatability (n=6 at 20 ng/mL)2.8%
Intermediate Precision3.9%
Specificity No interfering peaks observed at the retention time and MRM transition of the analyte.
Robustness Method found to be robust for minor changes in mobile phase composition (±2% organic) and column temperature (±2 °C).

These validated methods provide the necessary confidence for the routine analysis of this compound and its derivatives, ensuring that data generated for quality control, regulatory submission, or research purposes is both accurate and reliable.

Environmental Fate and Degradation of N Sec Butyl N Ethylamine

Atmospheric Chemistry and Gas-Phase Degradation

Once released into the atmosphere, N-(sec-Butyl)-N-ethylamine is subject to various degradation pathways, primarily initiated by photochemically generated radicals.

The atmospheric degradation of this compound involves photo-oxidation, a process driven by sunlight. While direct photolysis is not expected to be significant for this compound as it does not absorb light at wavelengths greater than 290 nm, its reaction with photochemically-produced radicals is a primary degradation route. nih.gov The oxidation of amines in the atmosphere can lead to the formation of several nitrogen-containing products.

Drawing parallels from studies on similar amines, such as tert-butylamine (B42293), the photo-oxidation of this compound in the presence of nitrogen oxides (NOx) is expected to proceed via hydrogen abstraction. whiterose.ac.uk This initial step can occur at the N-H bond or at the C-H bonds on the alkyl chains. The resulting amino or alkyl radicals then undergo further reactions to form a variety of stable products. Key potential products from these atmospheric reactions include:

Nitrosamines: Formed from the reaction of the amino radical with nitrogen monoxide (NO).

Nitramines: Resulting from the reaction of the amino radical with nitrogen dioxide (NO2). whiterose.ac.uk These are of particular concern due to their potential carcinogenicity. whiterose.ac.uk

Amides and Imines: Formed through pathways involving the oxidation of the carbon atoms adjacent to the nitrogen. whiterose.ac.uk For example, studies on primary aliphatic amines suggest that reactions with carbonyl-containing species can lead to the formation of imine products. copernicus.orgescholarship.org

Table 1: Potential Gas-Phase Photo-oxidation Products of this compound

Product Class Example Structure/Formula Formation Pathway
Nitrosamine (CH₃CH₂)N(NO)CH(CH₃)CH₂CH₃ Reaction of amino radical with NO
Nitramine (CH₃CH₂)N(NO₂)CH(CH₃)CH₂CH₃ Reaction of amino radical with NO₂ whiterose.ac.uk
Amide e.g., N-ethylbutanamide Oxidation at the sec-butyl group
Imine e.g., N-(butan-2-ylidene)ethanamine Oxidation and rearrangement reactions copernicus.orgescholarship.org

Reactions with Atmospheric Radicals (OH, O₃, NO₃)

The most significant gas-phase loss process for this compound is its reaction with atmospheric radicals. The hydroxyl radical (OH), ozone (O₃), and the nitrate (B79036) radical (NO₃) are the key oxidants.

Hydroxyl Radical (OH): The reaction with photochemically-produced OH radicals is the dominant daytime degradation pathway. nih.gov The reaction proceeds primarily through hydrogen abstraction from either the N-H bond or one of the C-H bonds. Studies on butylamine (B146782) isomers indicate that abstraction from the N-H bond and the α-C-H bond (the carbon attached to the nitrogen) are typically favored channels. nih.gov For the closely related compound N-ethyl-n-butylamine, the atmospheric half-life for its reaction with OH radicals is estimated to be about 5 hours, based on a calculated rate constant of 8.5 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov The rate constant for the reaction between tert-butylamine and OH radicals has been experimentally measured to be 8.4 (± 1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. whiterose.ac.uk

Ozone (O₃): Reactions of aliphatic amines with ozone are generally slow. Studies involving primary aliphatic amines like methylamine, ethylamine (B1201723), propylamine, and butylamine have shown very little aerosol formation in the presence of only ozone, suggesting a slow reaction rate. copernicus.orgescholarship.org

Nitrate Radical (NO₃): The nitrate radical is a significant oxidant during nighttime. Reactions between primary aliphatic amines and NO₃ have been shown to be important, leading to substantial aerosol formation. copernicus.orgescholarship.org This suggests that the reaction of this compound with NO₃ could be an important nighttime loss process.

Table 2: Atmospheric Reaction Data for this compound and Related Amines

Reactant Radical Rate Constant (cm³/molecule-sec) Estimated Half-Life Reference
N-Ethyl-n-butylamine OH 8.5 x 10⁻¹¹ (estimated) ~5 hours nih.gov
tert-Butylamine OH 8.4 x 10⁻¹² (measured) - whiterose.ac.uk
Primary Aliphatic Amines O₃ Slow - copernicus.orgescholarship.org
Primary Aliphatic Amines NO₃ Significant reaction Important nighttime sink copernicus.orgescholarship.org

Aerosol Formation Potential from Amine Emissions

The atmospheric oxidation of amines is a known contributor to the formation of secondary organic aerosol (SOA). whiterose.ac.ukcopernicus.org Aliphatic amines can contribute to particle formation and growth in the atmosphere through two main pathways: acid-base reactions and the condensation of low-volatility oxidation products. whiterose.ac.uk

Experiments with primary aliphatic amines have demonstrated that their oxidation by the nitrate radical (NO₃) can lead to large aerosol mass yields; for instance, butylamine showed an aerosol yield of approximately 44%. copernicus.orgescholarship.org The aerosol generated was identified as being primarily organic in nature. copernicus.orgescholarship.org A proposed mechanism involves the reaction between carbonyl-containing species (oxidation products) and the parent amine to form particulate imine products. copernicus.orgescholarship.org

Furthermore, amines can react with photochemically formed acids, such as nitric acid, to form low-volatility salts. For example, tert-butylamine has been shown to react with nitric acid to form tert-butylaminium nitrate, which has a very low vapor pressure and readily partitions to the particle phase, inducing strong particle formation. whiterose.ac.uk It is highly probable that this compound would undergo similar acid-base reactions in the atmosphere, contributing to aerosol formation.

Aqueous-Phase Transformation and Fate

In the aqueous phase, such as in atmospheric water droplets, surface water, or wastewater, this compound can undergo further transformation reactions.

Ozonation is an advanced oxidation process used in water and wastewater treatment to remove recalcitrant organic compounds. nih.gov The process involves the reaction of contaminants with molecular ozone and, at neutral or high pH, with highly reactive hydroxyl radicals (OH) formed from ozone decomposition. nih.govresearchgate.net Ozone's electrophilic nature makes it reactive towards electron-rich moieties like amine groups. nih.gov

Studies on the ozonation of compounds with N-alkylamine functional groups have shown that this process can effectively transform them. nih.govresearchgate.net For instance, research on N-methylamine drugs demonstrated that they are precursors to the formation of nitromethane (B149229) upon ozonation. nih.gov The efficiency of the ozonation process depends on factors such as the water matrix composition, ozone dose, and reaction time. nih.gov Given its structure, this compound is expected to be susceptible to degradation during wastewater ozonation through reactions with both molecular ozone and hydroxyl radicals. researchgate.net

The degradation of amines in aqueous systems can lead to a variety of products. The reaction of amines with OH radicals in the aqueous phase can produce both oxidizing and reducing radical species. researchgate.net

A key transformation pathway during ozonation is the oxidation of the amine functional group. Research has shown that the ozonation of N-alkylamines can produce primary nitroalkanes. nih.gov Specifically, the ozonation of various N-methylamine drugs consistently formed nitromethane, often in high yields (>50%). nih.govresearchgate.net By analogy, the ozonation of this compound could lead to the formation of corresponding nitroalkanes, such as 2-nitrobutane (B1195486) and nitroethane, as the C-N bonds are cleaved and the nitrogen and carbon atoms are oxidized. The formation of these products is significant as they may be precursors to the formation of toxic disinfection byproducts like halonitromethanes if a chlorination step follows ozonation. nih.gov

Table 3: Potential Aqueous-Phase Degradation Products of this compound via Ozonation

Product Class Potential Product Example Formation Process
Nitroalkanes 2-Nitrobutane, Nitroethane Ozonation nih.gov
Aldehydes/Ketones Butanone, Acetaldehyde Oxidation of alkyl chains
Hydroxylamines N-ethyl-N-(sec-butyl)hydroxylamine Partial oxidation of the amine

Environmental Monitoring and Detection Strategies for Amines

The environmental monitoring of this compound, like other volatile aliphatic amines, is crucial for understanding its distribution, fate, and potential impact on ecosystems. Various analytical techniques are employed to detect and quantify amines in different environmental matrices, including air, water, and soil. tandfonline.com These methods often require sensitive and selective approaches due to the low concentrations at which these compounds may be present and the complexity of environmental samples. nih.gov

A common strategy for the analysis of volatile amines involves sample collection, pre-concentration, and separation, followed by detection. researchgate.net For air monitoring, both active and passive sampling methods can be utilized. nih.gov Active sampling involves drawing a known volume of air through a sorbent tube to trap the amines, while passive samplers collect amines via diffusion. nih.gov The trapped compounds are then desorbed and analyzed.

Several sophisticated analytical instruments are used for the detection and quantification of aliphatic amines. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used techniques. tandfonline.com Capillary electrophoresis is another method employed for the analysis of amines in environmental samples. tum.de

To enhance the sensitivity and selectivity of these methods, a derivatization step is often introduced. tandfonline.com Derivatization converts the amines into less polar and more volatile derivatives, which are more amenable to chromatographic separation and detection. mdpi.com For instance, amines can be derivatized to their phenylthiourea (B91264) derivatives for HPLC analysis. rsc.org Another approach involves derivatization with reagents like 2,5-dihydroxybenzaldehyde (B135720) for HPLC with electrochemical detection. nih.gov For GC analysis, derivatizing agents that introduce fluorinated moieties can be used to improve selectivity and sensitivity with an electron capture detector (ECD). mdpi.com

The choice of detector is also critical. For GC, a nitrogen-phosphorous detector (NPD) is highly selective for nitrogen-containing compounds like amines. researchgate.net Mass spectrometry (MS), often coupled with GC (GC-MS) or LC (LC-MS/MS), provides high sensitivity and specificity, allowing for the identification and quantification of trace levels of amines. nih.govnih.gov

Recent advancements in detection strategies include the development of novel fluorescent reagents and chemosensors for rapid and visual detection of volatile amines. nih.govrsc.org These methods offer the potential for in-field monitoring and screening. For example, test strips based on tetrachloro-p-benzoquinone have been developed for the visual detection of volatile amines through color changes. mdpi.com

The following table summarizes some of the analytical methods used for the detection of aliphatic amines in environmental samples:

Analytical TechniqueSample MatrixDerivatizationDetection MethodKey Advantages
Gas Chromatography (GC) Air, WaterOften requiredNitrogen-Phosphorous Detector (NPD), Flame Ionization Detector (FID), Mass Spectrometry (MS)High resolving power, high sensitivity
High-Performance Liquid Chromatography (HPLC) Water, SoilOften requiredFluorescence Detector (FD), Electrochemical Detector (ED), Mass Spectrometry (MS)Suitable for less volatile amines
Ion Chromatography (IC) Air (aerosols), WaterNot always requiredConductivity DetectorGood for separating and quantifying various amines
Capillary Electrophoresis (CE) WaterSometimes usedUV-Vis Detector, Mass Spectrometry (MS)High separation efficiency, small sample volume
Colorimetric/Fluorometric Sensors AirN/AVisual or SpectrophotometricRapid, portable, suitable for field screening

Lifecycle Assessment and Environmental Impact Considerations

A lifecycle assessment (LCA) provides a comprehensive framework for evaluating the potential environmental impacts of a chemical throughout its entire life cycle, from raw material extraction and manufacturing to use and disposal. diplomatacomercial.comnorsus.no For this compound, a complete LCA would consider the environmental burdens associated with its production, its use in various applications, and its ultimate fate in the environment.

The production of amines can have several environmental impacts, including air and water pollution and the emission of greenhouse gases. diplomatacomercial.com The manufacturing processes may release volatile organic compounds (VOCs), contributing to air quality degradation. diplomatacomercial.com Additionally, wastewater generated during production can contain residual chemicals that may contaminate water sources if not properly treated. diplomatacomercial.com Energy consumption is another significant factor in the environmental footprint of amine production. diplomatacomercial.com

During the use phase, the environmental impact of this compound would depend on its specific application. If used in a way that leads to its release into the environment, its persistence, bioaccumulation potential, and toxicity would be key considerations. researchgate.net As discussed in the environmental fate section, short-chain aliphatic amines are generally expected to degrade in the atmosphere and are susceptible to biodegradation in soil and water.

The key stages and potential environmental impacts considered in a lifecycle assessment of this compound are summarized in the table below:

Lifecycle StageKey ActivitiesPotential Environmental Impacts
Raw Material Acquisition & Manufacturing Extraction and processing of raw materials, chemical synthesis, purificationResource depletion, energy consumption, greenhouse gas emissions, air and water pollution from manufacturing facilities. diplomatacomercial.com
Use Phase Industrial applications, formulation into productsPotential for release to air, water, and soil depending on the application; direct environmental exposure.
End-of-Life Degradation in the environment (air, water, soil), potential for formation of secondary pollutantsFormation of degradation products (e.g., aldehydes, nitrosamines), contribution to acidification or eutrophication. nilu.no

By evaluating each of these stages, a comprehensive understanding of the environmental footprint of this compound can be achieved, allowing for the identification of opportunities to improve its environmental performance. diplomatacomercial.com

Q & A

Q. Basic Research Focus

  • GC/MS : Ideal for volatile compounds; retention indices and fragmentation patterns (e.g., m/z 87 for sec-butyl fragments) confirm identity and detect impurities .
  • NMR Spectroscopy : 1^1H NMR resolves ethyl (δ 1.0–1.2 ppm) and sec-butyl (δ 0.8–1.5 ppm) groups, while 13^13C NMR distinguishes tertiary carbons in the sec-butyl chain .
  • Raman Spectroscopy : Useful for studying molecular interactions under pressure (e.g., hydrogen bonding in amine mixtures) .
    Advanced Validation :
  • High-Resolution Mass Spectrometry (HRMS) validates molecular formula (C6_6H15_{15}N) with <2 ppm mass error.
  • Elemental Analysis : Confirm C/N/H ratios to rule out solvent residues .

How can researchers resolve contradictions in toxicity data when using structural analogs for risk assessment?

Advanced Research Focus
Limited direct toxicity data for this compound necessitates extrapolation from analogs (e.g., n-butyl chloroformate or sec-butyl acetate). Key strategies include:

  • Toxicity Extrapolation : Use RD50 (mouse respiratory depression) values from structurally similar compounds (e.g., n-butyl chloroformate RD50 = 97 ppm) to model acute exposure limits .
  • In Vitro Assays : Validate predictions with cytotoxicity tests (e.g., MTT assay on human lung cells) to assess irritation potential .
  • Mechanistic Studies : Compare reaction pathways (e.g., hydrolysis rates) to refine analog selection. For example, sec-butyl derivatives often show slower hydrolysis than n-butyl analogs, altering toxicity profiles .

What experimental designs are recommended for studying the solvent interactions of this compound under varying conditions?

Q. Advanced Research Focus

  • Solvent Polarity Screens : Test solubility in hexane (nonpolar) vs. DMSO (polar) to assess aggregation behavior. Use dynamic light scattering (DLS) for micelle formation analysis .
  • Pressure-Dependent Studies : Employ diamond anvil cell (DAC) setups with Raman spectroscopy to monitor conformational changes under 0–50 GPa .
  • Temperature Gradients : Measure thermodynamic parameters (ΔH, ΔS) via isothermal titration calorimetry (ITC) to quantify binding affinities in solvent mixtures .

What strategies should be employed to assess the stability of this compound in different storage environments?

Q. Advanced Research Focus

  • Accelerated Degradation Tests : Expose samples to UV light (254 nm), elevated humidity (85% RH), or oxidative atmospheres (O3_3) for 72 hours. Monitor decomposition via GC/MS for aldehydes or nitrosamines .
  • Stabilizer Screening : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit oxidation. Validate with accelerated aging studies .
  • Container Compatibility : Compare glass vs. polyethylene storage; analyze leachables (e.g., phthalates) via LC-MS to avoid contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.